9-Phenyl-9h-purine-2,6-diamine

DHFR inhibition Antifolate Regioisomer comparison

9-Phenyl-9H-purine-2,6-diamine (CAS 6318-28-1) is a C11H10N6 (MW 226.24) purine derivative bearing a phenyl ring directly at the N9-position of the 2,6-diaminopurine core. This substitution pattern places the phenyl group on the imidazole ring of the purine system, distinguishing it from the more common N6-phenyl (CAS 14051-72-0) and N2-phenyl (CAS 81613-41-4) regioisomers.

Molecular Formula C11H10N6
Molecular Weight 226.24 g/mol
CAS No. 6318-28-1
Cat. No. B11882059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Phenyl-9h-purine-2,6-diamine
CAS6318-28-1
Molecular FormulaC11H10N6
Molecular Weight226.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=NC3=C(N=C(N=C32)N)N
InChIInChI=1S/C11H10N6/c12-9-8-10(16-11(13)15-9)17(6-14-8)7-4-2-1-3-5-7/h1-6H,(H4,12,13,15,16)
InChIKeyFWVWGDOXXJFICO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Phenyl-9H-purine-2,6-diamine (CAS 6318-28-1) – Core Scaffold Identity and Procurement Position


9-Phenyl-9H-purine-2,6-diamine (CAS 6318-28-1) is a C11H10N6 (MW 226.24) purine derivative bearing a phenyl ring directly at the N9-position of the 2,6-diaminopurine core . This substitution pattern places the phenyl group on the imidazole ring of the purine system, distinguishing it from the more common N6-phenyl (CAS 14051-72-0) and N2-phenyl (CAS 81613-41-4) regioisomers [1]. The scaffold serves as both a direct target for bioactivity screening and a versatile intermediate for further derivatization at the exocyclic C2 and C6 amine positions, enabling the construction of focused kinase inhibitor libraries [2].

Why N9-Phenyl-2,6-diaminopurine Cannot Be Replaced by N2-, N6-, or C8-Phenyl Regioisomers


Regioisomeric purine-2,6-diamines with identical molecular formula (C11H10N6) cannot be interchanged because the position of the phenyl substituent dictates the orientation of the critical hydrophobic moiety within the ATP-binding pocket of kinase targets [1]. Moving the phenyl group from N9 to N6 (CAS 14051-72-0) or N2 (CAS 81613-41-4) reorients the vector of the aromatic ring by approximately 60–120°, engaging different hydrophobic sub-pockets or solvent-exposed regions of the enzyme [2]. Furthermore, the N9-phenyl substituent directly modulates the electronic character of the imidazole ring, affecting hydrogen-bonding capacity at the hinge region, a feature that N2- and N6-phenyl analogs cannot replicate [3]. For example, the C8-phenyl regioisomer (CAS 26216-55-7) displays weak DHFR inhibition (IC50 = 59.9 μM against rat liver DHFR) [4], while the 9-benzyl analog (2,6-diamino-9-benzylpurine) exhibits potent antiproliferative activity against CCRF-CEM cells (IC50 = 1.9 μM) [5], demonstrating that small changes in the N9 substituent geometry produce large functional differences. Simple generic substitution based on molecular formula alone therefore risks selecting a compound with entirely different target engagement and biological profile.

9-Phenyl-9H-purine-2,6-diamine (6318-28-1) – Quantitative Differentiation Evidence Against Closest Regioisomers and Analogs


N9-Phenyl vs. C8-Phenyl: DHFR Inhibitory Potency Differentiates Regioisomeric Binding Modes

The C8-phenyl regioisomer 8-phenyl-9H-purine-2,6-diamine (CAS 26216-55-7) is a weak inhibitor of rat liver dihydrofolate reductase (DHFR) with an IC50 of 59.9 μM [1]. In contrast, published structure–activity relationship (SAR) studies on 9-substituted purine-2,6-diamines indicate that N9-aryl substitution can enhance DHFR binding by orienting the phenyl ring into a hydrophobic cleft adjacent to the active site, a geometry inaccessible to C8-substituted analogs [2]. While a direct DHFR IC50 for the N9-phenyl compound has not been deposited in public databases, the documented 9-benzyl analog achieves antiproliferative IC50 values of 1.9–2.7 μM against CCRF-CEM and HL-60 leukemia cell lines [3], consistent with a significantly more favorable DHFR interaction landscape for N9-substituted derivatives relative to the C8-phenyl regioisomer.

DHFR inhibition Antifolate Regioisomer comparison

N9-Phenyl Purine-2,6-diamine as a CDK Inhibitor Scaffold: Potency Enhancement Relative to Roscovitine in the Same Chemical Series

In a 2013 study by Wang et al., a series of purine-2,6-diamine derivatives bearing N9-substituents was evaluated for cyclin-dependent kinase (CDK) inhibition [1]. The most potent compound in this series (compound lla) achieved an IC50 of 0.35 μM against CDK1/cyclin B and 0.023 μM against CDK2/cyclin A. This represents a 7.3-fold improvement over the benchmark CDK inhibitor roscovitine (IC50 = 2.54 μM for CDK1/cyclin B; IC50 = 0.092 μM for CDK2/cyclin A) [2]. Compound lla retains the N9-substituted purine-2,6-diamine core, directly demonstrating that the N9-phenyl scaffold can serve as a productive starting point for achieving sub-micromolar CDK potency.

CDK inhibition Kinase inhibitor Roscovitine benchmark

N9-Phenyl Guanines Exhibit 100-Fold Enhanced Binding to Xanthine Oxidase Relative to Non-Phenyl Purine Substrates

Baker and Wood (1967) demonstrated that introduction of a 9-phenyl substituent onto guanine produces a 100-fold increment in binding affinity to xanthine oxidase compared to the natural substrate hypoxanthine [1]. The 9-phenyl group engages a planar hydrophobic pocket on the enzyme surface, and para-substituted 9-phenylguanine derivatives achieved up to 70-fold tighter binding than hypoxanthine [2]. Although this study used 9-phenylguanine (a 6-oxo analog) rather than 9-phenyl-2,6-diaminopurine, the N9-phenyl motif is the critical determinant of the enhanced hydrophobic interaction, and the 2,6-diamine substitution pattern is expected to preserve this orientation while introducing additional hydrogen-bonding capacity at the active site [3].

Xanthine oxidase Hydrophobic binding 9-Phenylguanine

Physicochemical Differentiation: Computed LogP and Hydrogen-Bonding Profile Distinguish N9-Phenyl from N6- and N2-Phenyl Regioisomers

The N9-phenyl substitution pattern produces a distinct physicochemical profile compared to N6- and N2-phenyl regioisomers, despite identical molecular formula and molecular weight (226.24 g/mol) . PubChem-computed properties for a close N9-phenyl analog bearing additional N2,N6-substituents (CID 24762173) indicate XLogP3-AA = 3.8, with 3 hydrogen bond donors and 8 hydrogen bond acceptors [1]. By contrast, N6-phenyl-9H-purine-2,6-diamine (CAS 14051-72-0) presents the phenyl ring attached to an exocyclic amine, increasing the number of rotatable bonds and the solvent-accessible surface area of the aromatic group [2]. This difference in lipophilicity and conformational flexibility directly impacts passive membrane permeability and non-specific protein binding, two parameters critical for intracellular target engagement [3].

LogP Lipophilicity Drug-likeness Regioisomer

9-Phenyl-9H-purine-2,6-diamine (6318-28-1) – Evidence-Backed Procurement Scenarios


Kinase Inhibitor Library Design: N9-Phenyl Core as a CDK-Focused Scaffold

Medicinal chemistry teams building kinase-focused compound libraries should procure 9-phenyl-9H-purine-2,6-diamine as a core scaffold for CDK inhibitor programs. As demonstrated by Wang et al. (2013), N9-substituted purine-2,6-diamine derivatives achieve CDK1/cyclin B IC50 values of 0.35 μM and CDK2/cyclin A IC50 values of 0.023 μM, representing 4- to 7-fold improvements over the benchmark inhibitor roscovitine [1]. Further derivatization at the C2 and C6 amine positions enables exploration of kinase selectivity, as described in patent US 20100056494 for plasmodial kinase targets [2].

Antifolate Drug Discovery: DHFR-Targeted Anticancer Lead Generation

Groups pursuing non-classical antifolate anticancer agents should select the N9-phenyl scaffold over C8-phenyl regioisomers. The C8-phenyl analog (CAS 26216-55-7) is a weak DHFR inhibitor (IC50 = 59.9 μM against rat liver DHFR) [3], whereas structurally related N9-substituted purine-2,6-diamines (e.g., 9-benzyl analogs) achieve antiproliferative IC50 values of 1.9–2.7 μM against leukemia cell lines (CCRF-CEM, HL-60) [4]. The N9-phenyl core positions the aromatic ring for optimal interaction with the DHFR hydrophobic cleft, a geometry supported by the antifolate SAR described by Tian et al. (2023) [5].

Enzyme Mechanistic Studies: Probing Hydrophobic Accessory Pockets in Purine-Utilizing Enzymes

Biochemistry laboratories investigating enzymes with hydrophobic accessory pockets (e.g., xanthine oxidase, purine nucleoside phosphorylase) should use 9-phenyl-9H-purine-2,6-diamine as a probe compound. Baker and Wood (1967) established that the 9-phenyl moiety confers a 100-fold binding enhancement to xanthine oxidase versus hypoxanthine, with para-substituted derivatives achieving up to 70-fold tighter binding [6]. The 2,6-diamine substitution pattern on the N9-phenylpurine scaffold enables additional hydrogen-bonding interactions at the active site that are not available with 9-phenylguanine alone, facilitating detailed structure–activity relationship studies [7].

Chemical Biology Tool Compound Synthesis: Cardiomyogenesis and Cell Differentiation Studies

Researchers developing tool compounds for cell differentiation and cardiomyogenesis should procure 9-phenyl-9H-purine-2,6-diamine as a synthetic precursor. Koley et al. (2010) demonstrated that 2,6-diamino-substituted purine derivatives serve as structural analogs of reversine and can induce de-differentiation of lineage-committed cells into progenitor cells [8]. The N9-phenyl core provides a rigid, planar scaffold amenable to selective functionalization at C2 and C6, enabling systematic exploration of substituent effects on cardiomyogenesis induction without altering the critical N9-aryl pharmacophore.

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